molecular formula C16H15N3OS B2741808 4-(1H-benzo[d]imidazol-2-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one CAS No. 887347-93-5

4-(1H-benzo[d]imidazol-2-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one

Cat. No.: B2741808
CAS No.: 887347-93-5
M. Wt: 297.38
InChI Key: DKALEAOXYIIKKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1H-Benzo[d]imidazol-2-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one is a synthetic small molecule featuring a benzimidazole core fused with a pyrrolidinone moiety via a thiophen-2-ylmethyl linker. This unique structure makes it a compound of high interest in medicinal chemistry and drug discovery research. The benzimidazole scaffold is a privileged structure in pharmacology, known for its ability to interact with various biological targets . Its derivatives demonstrate a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects . The incorporation of the thiophene ring, a common bioisostere, may further modulate the compound's electronic properties, lipophilicity, and binding affinity, making it a valuable precursor for developing novel therapeutic agents. The primary research value of this compound lies in its potential as a multitarget-directed ligand. Benzimidazole-based molecules are frequently investigated as inhibitors for various enzymes . Researchers can utilize this compound as a key intermediate to synthesize more complex molecules for high-throughput screening against specific disease targets. Furthermore, its structural features make it a candidate for research in material science, particularly in the development of corrosion inhibitors for metals, as some benzimidazole derivatives have shown significant efficacy in protecting metal surfaces . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(1H-benzimidazol-2-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c20-15-8-11(9-19(15)10-12-4-3-7-21-12)16-17-13-5-1-2-6-14(13)18-16/h1-7,11H,8-10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKALEAOXYIIKKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CS2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(1H-benzo[d]imidazol-2-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one is a member of a class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H12N2OSC_{13}H_{12}N_{2}OS with a molecular weight of approximately 240.31 g/mol. The structure features a benzimidazole moiety linked to a thiophene ring through a pyrrolidine scaffold, which contributes to its unique biological properties.

1. Antimicrobial Activity

Research has indicated that compounds containing benzimidazole and thiophene moieties exhibit significant antimicrobial properties. A study focusing on similar derivatives showed promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL . The presence of the thiophene ring is believed to enhance the lipophilicity and membrane permeability of these compounds, facilitating their antimicrobial action.

2. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory activity by inhibiting key inflammatory pathways. For instance, derivatives in this class have been shown to block the activity of Lck, a protein involved in T-cell activation, thereby reducing inflammation . This mechanism suggests potential applications in treating autoimmune diseases and chronic inflammatory conditions.

3. Anticancer Properties

Several studies have explored the anticancer potential of benzimidazole derivatives. For example, compounds similar to this compound have been reported to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The IC50 values for these compounds against various cancer cell lines indicate their potency, with some showing IC50 values as low as 1.5 mM against A549 lung cancer cells .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many derivatives act as inhibitors of enzymes involved in critical biological pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX), which are pivotal in inflammation and cancer progression.
  • Receptor Modulation : Some studies suggest that these compounds may interact with GABA-A receptors, acting as allosteric modulators, which could be beneficial in neurological disorders .

Case Study 1: Antimicrobial Activity

A recent investigation assessed the antimicrobial efficacy of various benzimidazole derivatives against clinical isolates of bacteria. The study found that the compound exhibited significant antibacterial activity with an MIC comparable to established antibiotics, suggesting its potential as a new therapeutic agent in combating resistant bacterial strains.

Case Study 2: Anti-inflammatory Activity

In vitro studies demonstrated that the compound effectively reduced TNF-alpha production in activated macrophages, indicating its potential for treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of benzimidazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 4-(1H-benzo[d]imidazol-2-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one demonstrate efficacy against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of critical metabolic pathways.

Anticancer Properties

The compound has been evaluated for its anticancer potential. Studies suggest that it can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific pathways involved in cell proliferation. The presence of the benzimidazole and thiophene rings enhances its ability to interact with DNA and other cellular components, making it a candidate for further development as an anticancer agent.

Antitubercular Activity

Recent investigations into the antitubercular properties of similar compounds have shown promising results against Mycobacterium tuberculosis. Compounds derived from the same structural class have been found to inhibit vital mycobacterial enzymes, which are crucial for the survival of the bacteria. This suggests that This compound could also possess similar activity.

Case Studies and Research Findings

StudyFocusFindings
Crystal Structure AnalysisDetailed the molecular interactions and stability of related benzimidazole compounds, highlighting their potential for forming supramolecular structures.
Antimicrobial EvaluationDemonstrated significant antimicrobial activity in vitro against various pathogens, supporting the development of new antimicrobial agents based on this scaffold.
Anticancer ResearchIdentified the compound's ability to inhibit cancer cell proliferation through specific signaling pathways, indicating its potential as an anticancer drug candidate.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituents on the pyrrolidinone ring, influencing physicochemical and biological properties.

Compound Name Substituent at 1-Position Substituent at 4/5-Position Melting Point (°C) Yield (%) Molecular Weight (g/mol)
Target Compound Thiophen-2-ylmethyl Benzimidazole Not reported N/A Calculated ~349.4
4-(1H-Benzo[d]imidazol-2-yl)-1-(2-hydroxyphenyl)pyrrolidin-2-one (21a) 2-Hydroxyphenyl Benzimidazole 214–215 97.6 Not reported
4-(1H-Benzo[d]imidazol-2-yl)-1-(3,5-dichloro-2-hydroxyphenyl)pyrrolidin-2-one (21b) 3,5-Dichloro-2-hydroxyphenyl Benzimidazole 231–232 94.1 Not reported
5a: 4-(1H-Benzo[d]imidazol-2-yl)-1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one 4-(Naphthalen-2-yl)thiazol-2-yl Benzimidazole + 5-aryl 235–237 60 486.59
  • Key Observations: Thiophene vs. Halogenation: Chlorine substituents (e.g., 21b) increase melting points, likely due to enhanced intermolecular interactions . Bulkier Groups: The naphthalene-thiazole substituent in 5a results in lower yields (60% vs. >90% for 21a/b), suggesting steric challenges during synthesis .

Spectral Characteristics

Compound 1H NMR (δ ppm, Key Peaks) 13C NMR (δ ppm, Key Peaks) IR (cm⁻¹)
Target Compound Not reported Not reported Not reported
21a Aromatic protons: 6.43–7.89 (m) Pyrrolidinone C=O: ~170; Benzimidazole: ~164 N-H: 3674; C=O: 1728
5a NH (benzimidazole): 10.81 (s); Aromatic: 7.89–6.43 Pyrrolidinone C=O: 170; Thiazole C-S-C: 148 C=O: 1728; C=N: 1682; C-S-C: 717
5e -OH: 9.30 (s); NH: 10.80 (s) Pyrrolidinone C=O: 173; Benzimidazole: 161 O-H: 3455; C=O: 1720
  • Key Observations: Benzimidazole NH: A singlet at ~10.8 ppm in 1H NMR is characteristic of benzimidazole NH across analogs . C=O Stretching: IR peaks at ~1720–1730 cm⁻¹ confirm the pyrrolidinone carbonyl group . Substituent Effects: Hydroxyl groups (e.g., 5e) introduce additional IR peaks at ~3455 cm⁻¹ .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(1H-benzo[d]imidazol-2-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The synthesis typically involves multi-step protocols. A common approach starts with constructing the pyrrolidin-2-one core, followed by introducing the benzimidazole moiety via condensation reactions. The thiophen-2-ylmethyl group is then appended using alkylation or nucleophilic substitution. Key parameters include:

  • Temperature control : Elevated temperatures (~80–120°C) for benzimidazole cyclization to prevent side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity during alkylation steps .
  • Catalysts : Acidic or basic catalysts (e.g., p-toluenesulfonic acid, K₂CO₃) improve regioselectivity in heterocycle formation .
    • Validation : Intermediate purity should be confirmed via TLC or HPLC before proceeding to subsequent steps .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : The benzimidazole protons (δ 7.2–8.1 ppm) and thiophene protons (δ 6.8–7.4 ppm) should show distinct splitting patterns. The pyrrolidinone carbonyl carbon appears at ~175–180 ppm in ¹³C NMR .
  • IR : Stretching bands for the pyrrolidinone carbonyl (1660–1700 cm⁻¹) and benzimidazole C=N (1600–1650 cm⁻¹) confirm core functionalities .
  • Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula (C₁₆H₁₄N₃OS) with a molecular ion [M+H]⁺ at m/z 296.0856 .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent) or target specificity. To address this:

  • Dose-response profiling : Compare IC₅₀ values across assays (e.g., enzyme inhibition vs. cell viability) to identify off-target effects .
  • Solvent controls : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .
  • Orthogonal assays : Validate results using SPR (surface plasmon resonance) for binding affinity and molecular docking to predict binding modes .
    • Case Study : A study on analogous benzimidazole-pyrrolidinones found that trifluoromethyl substitutions improved selectivity for kinase targets but reduced solubility, explaining variability in cellular assays .

Q. What strategies can optimize the compound’s pharmacokinetic properties without altering its core structure?

  • Methodological Answer :

  • Prodrug design : Introduce hydrolyzable esters at the pyrrolidinone nitrogen to enhance solubility .
  • Crystallography-guided modifications : Analyze X-ray structures to identify non-critical regions (e.g., thiophene methyl) for functionalization with PEG chains or charged groups .
  • Metabolic stability : Use liver microsome assays to identify vulnerable sites (e.g., thiophene oxidation) and introduce blocking groups (e.g., fluorine) .

Q. How can computational modeling predict interactions between this compound and potential biological targets (e.g., kinases, GPCRs)?

  • Methodological Answer :

  • Docking simulations : Use software like AutoDock Vina to screen against target libraries (e.g., Protein Data Bank). Focus on conserved binding pockets (e.g., ATP-binding sites in kinases) .
  • MD simulations : Run 100-ns molecular dynamics trajectories to assess binding stability and entropy changes .
  • Pharmacophore mapping : Align the benzimidazole-thiophene scaffold with known inhibitors (e.g., imatinib for kinases) to identify shared interaction motifs .

Experimental Design Considerations

Q. What in vitro assays are most suitable for evaluating the compound’s anti-proliferative activity, and how should controls be designed?

  • Methodological Answer :

  • Cell lines : Use panels with diverse genetic backgrounds (e.g., NCI-60) to assess selectivity .
  • Controls : Include a positive control (e.g., doxorubicin) and vehicle control (DMSO).
  • Endpoint assays : Combine MTT (metabolic activity) with Annexin V/PI staining (apoptosis) to differentiate cytostatic vs. cytotoxic effects .
    • Data Interpretation : Normalize results to cell count (via Hoechst staining) to avoid false positives from proliferation artifacts .

Data Analysis and Reproducibility

Q. How can researchers address batch-to-batch variability in synthetic yields or biological activity?

  • Methodological Answer :

  • Process optimization : Use design of experiments (DoE) to identify critical factors (e.g., reagent stoichiometry, cooling rates) .
  • QC protocols : Implement in-process checks (e.g., inline FTIR for reaction monitoring) .
  • Biological replicates : Test ≥3 independent batches in triplicate to quantify variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.